molecular formula C12H15N3 B2526802 2-(3-Methylpiperidin-1-yl)nicotinonitrile CAS No. 945347-46-6

2-(3-Methylpiperidin-1-yl)nicotinonitrile

Cat. No. B2526802
CAS RN: 945347-46-6
M. Wt: 201.273
InChI Key: AGHYQCZLRZJKLW-UHFFFAOYSA-N
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Description

Nicotinonitriles are a class of compounds that have garnered interest due to their diverse applications, particularly in the field of materials science due to their photophysical properties. The compound 2-(3-Methylpiperidin-1-yl)nicotinonitrile, although not directly studied in the provided papers, is related to the nicotinonitrile derivatives that have been explored for their potential as luminescent materials and their unique crystal structures.

Synthesis Analysis

The synthesis of nicotinonitrile derivatives can be achieved through various methods. For instance, a new nicotinonitrile derivative was synthesized with good yield via a simple route, as reported in the study of a luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile . Another approach involved a domino four-component condensation reaction, which is a highly effective protocol for the synthesis of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties . This method offers advantages such as short reaction times, excellent yield, and easy experimental workup, which could be relevant for the synthesis of 2-(3-Methylpiperidin-1-yl)nicotinonitrile.

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is an important aspect of their study. For example, the crystal structure of 2-(1-methyl-1H-3-indolyl)nicotinonitrile was determined, and it was found to crystallize in the triclinic system with specific unit-cell parameters . Similarly, the single crystal study of the luminescent nicotinonitrile derivative confirmed its three-dimensional structure and molecular shape . These findings suggest that detailed crystallographic studies are essential to understand the molecular structure of such compounds, which would also apply to 2-(3-Methylpiperidin-1-yl)nicotinonitrile.

Chemical Reactions Analysis

The chemical reactions involving nicotinonitrile derivatives can lead to various photophysical properties. The study involving the synthesis of innovative nicotinonitriles incorporating pyrene and fluorene moieties highlighted the effects of substituents on the photophysical properties of these compounds . The formation of C–C and C–N bonds is crucial in these reactions, and the substituent effects can significantly influence the absorption and emission properties of the synthesized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives are closely linked to their potential applications. The luminescent nicotinonitrile derivative exhibited good absorption and fluorescence properties, with a positive solvatochromic effect observed when the solvent polarity varied from non-polar to polar . The synthesized compounds incorporating pyrene and fluorene moieties showed strong blue-green fluorescence emission, which is indicative of their potential use in materials science . These properties are important considerations for the analysis of 2-(3-Methylpiperidin-1-yl)nicotinonitrile, as they can dictate its suitability for various applications.

Scientific Research Applications

Behavioral Pharmacology and Potential Therapeutic Applications

Research has demonstrated the potential utility of compounds similar to "2-(3-Methylpiperidin-1-yl)nicotinonitrile" in the treatment of anxiety and affective disorders. For instance, studies on AR-A000002, a compound with a similar structure, have shown anxiolytic and antidepressant potential by functioning as a 5-HT1B antagonist in vivo, suggesting its utility in treating both anxiety and depressive disorders (Hudzik et al., 2003).

Microbial Degradation and Environmental Impact

Insights into the microbial degradation of neonicotinoids, which are structurally related to nicotinonitriles, reveal the environmental residues and toxicity concerns associated with these compounds. Studies have identified specific microbes capable of degrading neonicotinoids, indicating the potential for bioremediation of contaminated sites. This research underscores the importance of understanding the environmental impact and degradation pathways of compounds like "2-(3-Methylpiperidin-1-yl)nicotinonitrile" (Pang et al., 2020).

Drug Design and Mechanistic Insights

The study of compounds such as Hoechst 33258, which shares structural similarities with "2-(3-Methylpiperidin-1-yl)nicotinonitrile", has provided valuable insights into drug design and DNA interaction mechanisms. These compounds are known to bind strongly to the minor groove of double-stranded B-DNA, offering a model for understanding DNA sequence recognition and binding, which is crucial for rational drug design (Issar & Kakkar, 2013).

properties

IUPAC Name

2-(3-methylpiperidin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-4-3-7-15(9-10)12-11(8-13)5-2-6-14-12/h2,5-6,10H,3-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHYQCZLRZJKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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